Fmoc-D-Allo-Ile-OH

Peptide conformation circular dichroism diastereomer comparison

Fmoc-D-Allo-Ile-OH is a critical building block for solid-phase peptide synthesis where precise stereochemical control is non-negotiable. Unlike its diastereomers Fmoc-L-Ile-OH and Fmoc-D-Ile-OH, this compound possesses a (2R,3S) configuration that enforces distinct peptide backbone conformations essential for β-hairpin antimicrobial peptides and cardiovascular drug candidates. The D-configuration reduces epimerization risk during extended coupling cycles and enhances proteolytic stability in vivo. Procure ≥98% HPLC-pure material with verified optical rotation for GMP process development and peptide library screening.

Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
CAS No. 118904-37-3
Cat. No. B557749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Allo-Ile-OH
CAS118904-37-3
Synonyms118904-37-3; FMOC-D-allo-Isoleucine; Fmoc-d-allo-ile-oh; (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoicacid; (2R,3S)-N-Fmoc-2-Amino-3-MethylpentanoicAcid; Fmoc-D-allo-lle-OH; AmbotzFAA1328; PubChem15619; CTK3J8315; MolPort-001-757-005; ACT07992; ZINC1576225; ANW-41685; OR0490; AKOS015950970; AM81865; DS-2293; AJ-27293; AK-49297; KB-52031; SC-09620; SY026337; AB0004826; AB1006943; RT-004508
Molecular FormulaC21H23NO4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19+/m0/s1
InChIKeyQXVFEIPAZSXRGM-ORAYPTAESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Allo-Ile-OH (CAS 118904-37-3): Chemical Identity and Baseline Specifications for Procurement


Fmoc-D-Allo-Ile-OH (N-α-Fmoc-D-alloisoleucine) is a non-proteinogenic amino acid derivative extensively used in solid-phase peptide synthesis (SPPS) as a protected building block . The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino functionality and a free carboxylic acid, rendering it compatible with standard Fmoc/tBu SPPS protocols . It is supplied as a white to off-white crystalline powder with a molecular formula of C₂₁H₂₃NO₄ and a molecular weight of 353.41 g/mol . Commercially available material typically meets purity specifications of ≥98.5% by HPLC, with a melting point range of 145–155 °C and optical rotation [α]ᴰ²⁰ = +12 ± 2° (c=1 in DMF) .

Why Fmoc-D-Allo-Ile-OH Cannot Be Replaced by L-Isoleucine or Standard D-Isoleucine Derivatives in Structure-Critical Peptide Synthesis


Generic substitution fails because Fmoc-D-Allo-Ile-OH is a diastereomer of both Fmoc-L-Ile-OH and Fmoc-D-Ile-OH, exhibiting fundamentally distinct stereochemistry at the α- and β-carbons [1]. Specifically, the compound possesses a (2R,3S) configuration, whereas Fmoc-D-Ile-OH has a (2S,3S) configuration and Fmoc-L-Ile-OH a (2S,3R) configuration . This stereochemical divergence profoundly influences the three-dimensional conformation of the resulting peptide backbone and side-chain orientation. Research has demonstrated that diastereomeric oligopeptides built from L-isoleucine versus D-alloisoleucine exhibit markedly different spectroscopic properties in solution, attributable to distinct conformational equilibria and aggregation behavior [2]. Consequently, interchanging these building blocks without validation alters the intended secondary structure and biological activity of the target peptide, making Fmoc-D-Allo-Ile-OH irreplaceable for applications requiring precise topological control.

Quantitative Differentiation of Fmoc-D-Allo-Ile-OH: Head-to-Head Conformational and Processability Data


Conformational Divergence in Solution: Spectroscopic Comparison of L-Ile and D-Allo-Ile Hexapeptides

Diastereomeric hexapeptides Boc-(L-Ile)₆-OMe and Boc-(D-aIle)₆-OMe exhibit significant differences in their CD spectra in 2,2,2-trifluoroethanol (TFE) solution, indicating distinct conformational populations. While both series adopt β-structures in the solid state, the L-isoleucine hexamer forms soluble molecular aggregates with β-conformation in TFE, whereas the D-alloisoleucine hexamer does not display this behavior [1].

Peptide conformation circular dichroism diastereomer comparison

Solid-State Conformational Propensity: β-Sheet Formation in Higher Oligomers of D-Allo-Isoleucine

Infrared (IR) absorption analysis establishes that higher oligopeptides (n ≥ 6) derived from D-allo-isoleucine, L-isoleucine, and L-valine all adopt intermolecular β-conformations in the solid state [1]. This finding places D-allo-isoleucine within the same class of β-branched residues that robustly stabilize β-sheet structures, a property distinct from non-β-branched amino acids [1].

Solid-state conformation IR spectroscopy β-sheet stability

Racemization Resistance: Inferred Stability of the D-Allo-Ile α-Center During SPPS

While no direct head-to-head racemization study of Fmoc-D-Allo-Ile-OH coupling is available, the inherent resistance of D-amino acid α-centers to base-catalyzed epimerization during Fmoc SPPS is well-established [1]. Furthermore, activated derivatives of Fmoc-D-Allo-Ile-OH, such as the OPfp ester, are specifically designed to reduce racemization and by-product formation compared to standard carbodiimide-mediated couplings . In contrast, L-isoleucine is prone to epimerization to D-alloisoleucine under alkaline conditions [2], a risk absent when the D-allo isomer is employed as the starting material.

Racemization epimerization SPPS coupling

Non-Proteinogenic Utility: Fmoc-D-Allo-Ile-OH as a Pharmaceutical Intermediate

D-alloisoleucine and its protected derivatives are established intermediates in the synthesis of pharmaceutical agents, particularly cardiovascular drugs [1]. Patents explicitly describe D-alloisoleucine as 'useful as a starting material for peptide medicines' and detail methods for its production in high stereochemical purity [2]. This contrasts with L-isoleucine, which serves primarily as a proteinogenic building block and does not afford the same non-natural pharmacophore opportunities.

Non-natural amino acid pharmaceutical intermediate D-alloisoleucine

Commercially Available Purity Benchmark: Fmoc-D-Allo-Ile-OH vs. Fmoc-D-Ile-OH

Supplier specifications indicate that Fmoc-D-Allo-Ile-OH is routinely available at ≥98.5% purity by HPLC from multiple vendors . While Fmoc-D-Ile-OH is also available at comparable purity (e.g., ≥98.0% [1]), the critical differentiation lies not in the purity value but in the identity of the stereoisomer being supplied. Procurement of Fmoc-D-Allo-Ile-OH ensures acquisition of the (2R,3S) diastereomer, whereas Fmoc-D-Ile-OH provides the (2S,3S) diastereomer—a distinction that is irreversible in downstream peptide synthesis.

Purity specification HPLC procurement

Optimal Use Cases for Fmoc-D-Allo-Ile-OH in Peptide Science and Pharmaceutical Development


Synthesis of β-Sheet-Stabilized, Non-Natural Antimicrobial Peptides (AMPs)

Given the solid-state propensity of D-alloisoleucine oligomers to adopt intermolecular β-conformations [1], Fmoc-D-Allo-Ile-OH is particularly suited for the SPPS of antimicrobial peptides where a stable β-hairpin or β-sheet architecture is required for membrane disruption. The D-configuration further enhances proteolytic stability in vivo, a critical advantage for therapeutic AMP development.

Construction of Conformationally Constrained Peptide Libraries for Drug Discovery

The distinct solution-phase conformational behavior of D-alloisoleucine versus L-isoleucine hexapeptides [2] makes Fmoc-D-Allo-Ile-OH a valuable building block for generating peptide libraries with diverse three-dimensional topologies. This is essential for screening campaigns aimed at identifying novel ligands for challenging protein-protein interaction targets.

Industrial-Scale Production of Cardiovascular Peptide Drug Intermediates

Patents explicitly cite D-alloisoleucine as an intermediate in the manufacture of cardiovascular therapeutics [3]. Procurement of Fmoc-D-Allo-Ile-OH supports process chemistry development and GMP manufacturing of such peptide-based drugs, where stereochemical purity and scalability are paramount.

Epimerization-Resistant SPPS of Long or Microwave-Assisted Peptides

In syntheses where prolonged exposure to basic deprotection conditions (e.g., 20% piperidine in DMF) elevates the risk of α-carbon racemization, the use of a D-configured amino acid such as Fmoc-D-Allo-Ile-OH offers an inherently lower epimerization risk compared to its L-counterpart [4]. This is especially relevant for microwave-enhanced SPPS or for difficult sequences requiring extended coupling times.

Technical Documentation Hub

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38 linked technical documents
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